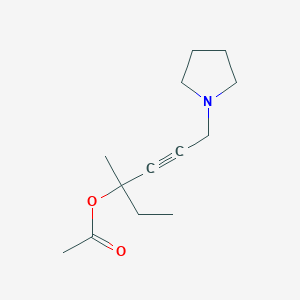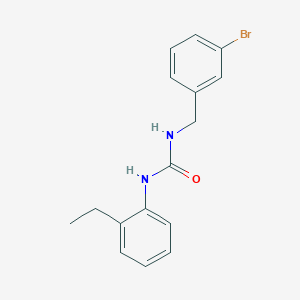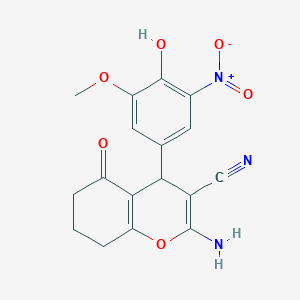![molecular formula C16H27N3OS B5066558 N-[(butylcarbamothioyl)amino]adamantane-1-carboxamide](/img/structure/B5066558.png)
N-[(butylcarbamothioyl)amino]adamantane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(butylcarbamothioyl)amino]adamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts distinct chemical and physical properties to its derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(butylcarbamothioyl)amino]adamantane-1-carboxamide typically involves the amidation of adamantane-1-carboxylic acid with butylcarbamothioylamine. The reaction can be catalyzed or non-catalyzed, depending on the desired yield and reaction conditions. Common reagents used in the amidation process include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-[(butylcarbamothioyl)amino]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the butylcarbamothioyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学研究应用
N-[(butylcarbamothioyl)amino]adamantane-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an antiviral agent or in drug delivery systems.
作用机制
The mechanism of action of N-[(butylcarbamothioyl)amino]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit viral replication by targeting viral enzymes or interfere with bacterial cell wall synthesis, leading to antimicrobial effects .
相似化合物的比较
Similar Compounds
- N-[(tert-butylamino)carbonothioyl]adamantane-1-carboxamide
- N-[(butylcarbamothioyl)amino]pyridine-3-carboxamide
Uniqueness
N-[(butylcarbamothioyl)amino]adamantane-1-carboxamide is unique due to its specific structural features, such as the adamantane core and the butylcarbamothioyl group. These features confer distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to achieve.
属性
IUPAC Name |
1-(adamantane-1-carbonylamino)-3-butylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3OS/c1-2-3-4-17-15(21)19-18-14(20)16-8-11-5-12(9-16)7-13(6-11)10-16/h11-13H,2-10H2,1H3,(H,18,20)(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMNYPOYATVJFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)NNC(=O)C12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Ethoxy-4-[3-(2-methylphenoxy)propoxy]benzene](/img/structure/B5066475.png)

![N-[2-(benzylthio)ethyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5066486.png)

![(5E)-3-CYCLOHEXYL-5-[(2E)-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5066496.png)
![2-[Methyl(2-methylpropoxy)phosphinothioyl]acetonitrile](/img/structure/B5066503.png)
![1-[6-(3-phenoxyphenoxy)hexyl]piperidine](/img/structure/B5066506.png)
![bis(4-pentylphenyl) spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B5066523.png)
![N,N,N'-trimethyl-N'-[(E)-2-methylbut-2-enyl]ethane-1,2-diamine](/img/structure/B5066536.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-({4-(dimethylamino)-6-[methoxy(methyl)amino]-1,3,5-triazin-2-yl}oxy)ethyl]acetamide](/img/structure/B5066544.png)
![N-[2-(morpholin-4-yl)-2-oxoethyl]-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B5066551.png)
![ethyl 4-[5-(benzoylamino)-1H-pyrazol-1-yl]-1,4'-bipiperidine-1'-carboxylate](/img/structure/B5066569.png)
![6-Bromo-3-[1-(5-nitrofuran-2-carbonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-YL]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B5066580.png)

